molecular formula C10H10FNO B13082639 1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one

1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Katalognummer: B13082639
Molekulargewicht: 179.19 g/mol
InChI-Schlüssel: SRACFQHUJQURFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can be considered to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with various molecular targets. The fluoro group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects. The indole ring can interact with multiple pathways, including those involved in cell signaling, apoptosis, and DNA replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the fluoro group in 1-(6-Fluoro-2,3-dihydro-1H-indol-1-yl)ethan-1-one makes it unique compared to other indole derivatives. This modification can enhance its stability, lipophilicity, and biological activity, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C10H10FNO

Molekulargewicht

179.19 g/mol

IUPAC-Name

1-(6-fluoro-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C10H10FNO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3

InChI-Schlüssel

SRACFQHUJQURFL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC2=C1C=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.